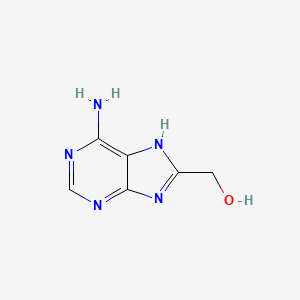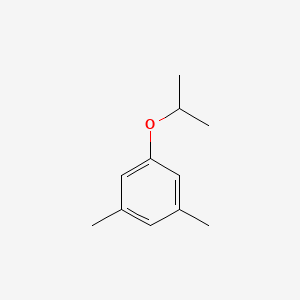
(E)-N'-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide is a synthetic organic compound that features an indole moiety and a triazine ring. Compounds with these structural motifs are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide typically involves the condensation of an indole derivative with a hydrazide and a triazine derivative. The reaction conditions may include:
- Solvent: Common solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).
- Temperature: Reactions are often carried out at elevated temperatures, ranging from room temperature to reflux conditions.
- Catalysts: Acid or base catalysts may be used to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or triazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide may be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with indole and triazine motifs are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, these compounds could be used in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide can be compared to other indole-triazine derivatives.
- Similar compounds may include those with variations in the substituents on the indole or triazine rings.
Uniqueness
The uniqueness of (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
307508-65-2 |
|---|---|
Molekularformel |
C14H13N7O3 |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-(1H-indol-3-ylmethylideneamino)acetamide |
InChI |
InChI=1S/C14H13N7O3/c22-11(7-16-12-13(23)18-14(24)21-20-12)19-17-6-8-5-15-10-4-2-1-3-9(8)10/h1-6,15H,7H2,(H,16,20)(H,19,22)(H2,18,21,23,24) |
InChI-Schlüssel |
PBXDUIKSRUWHPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC3=NNC(=O)NC3=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC3=NNC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester](/img/structure/B3189275.png)





